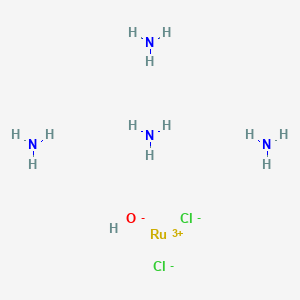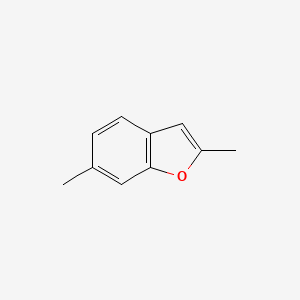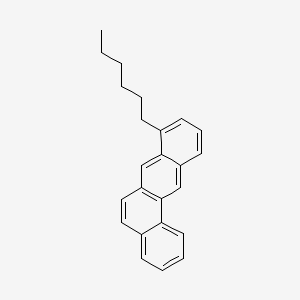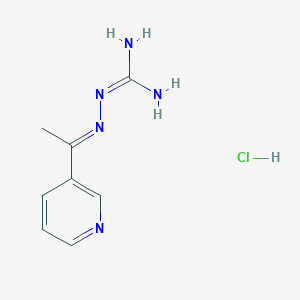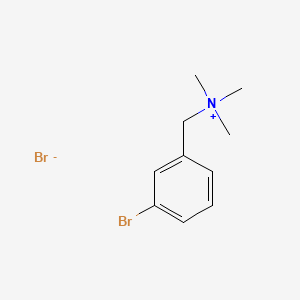
(m-Bromobenzyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(m-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C10H15Br2N. It is a derivative of benzyltrimethylammonium bromide, where a bromine atom is substituted at the meta position of the benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(m-Bromobenzyl)trimethylammonium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of m-bromobenzyl chloride with trimethylamine in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete quaternization. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(m-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Quaternization: The trimethylammonium group can undergo further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield m-bromobenzyl alcohol, while oxidation reactions can produce m-bromobenzaldehyde.
Aplicaciones Científicas De Investigación
(m-Bromobenzyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants and detergents, as well as in the synthesis of other quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of (m-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The trimethylammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyltrimethylammonium bromide: The parent compound without the bromine substitution.
Cetrimonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with a long alkyl chain, used in similar applications as cetrimonium bromide.
Uniqueness
(m-Bromobenzyl)trimethylammonium bromide is unique due to the presence of the bromine atom at the meta position of the benzyl group. This substitution can influence the compound’s reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.
Propiedades
Número CAS |
71323-99-4 |
|---|---|
Fórmula molecular |
C10H15Br2N |
Peso molecular |
309.04 g/mol |
Nombre IUPAC |
(3-bromophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-5-4-6-10(11)7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CKKFZNCSQNYGKZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC(=CC=C1)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


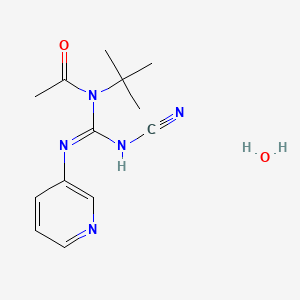
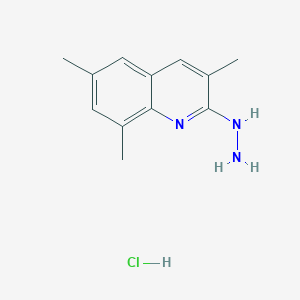


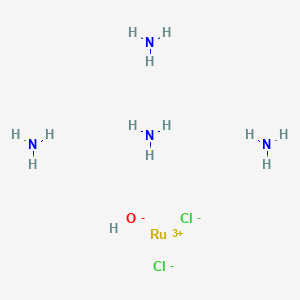
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
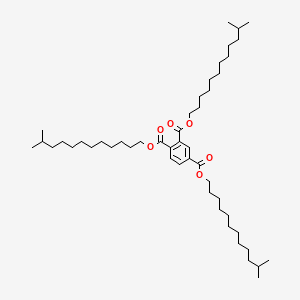
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
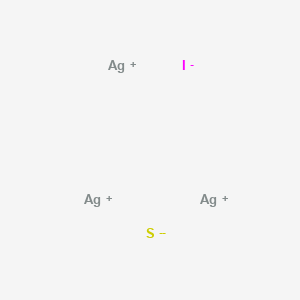
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
